molecular formula C9H9ClN2O4 B3107118 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate CAS No. 1609403-15-7

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate

Cat. No.: B3107118
CAS No.: 1609403-15-7
M. Wt: 244.63
InChI Key: XNNFSZSNAGKIEL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate (CAS 1609403-15-7) is a heterocyclic compound of significant interest in scientific research and development. It features a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a reactive carbaldehyde moiety at position 5, and is characterized by the presence of two water molecules in its crystalline structure, which can enhance its stability and solubility compared to the anhydrous form . The primary application of this compound is as a versatile building block in organic synthesis. Its molecular architecture makes it a valuable scaffold for constructing more complex molecules for pharmaceuticals and agrochemicals . The presence of both an electron-withdrawing chlorophenyl group and a formyl group on the oxadiazole ring allows for multiple chemical modifications. The aldehyde group, in particular, can undergo various transformations, including oxidation to a carboxylic acid or reduction to a primary alcohol, enabling its use in structure-activity relationship (SAR) studies . Furthermore, the chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further diversification of the core structure . In biological research , derivatives based on the 1,2,4-oxadiazole scaffold, such as 1,3,4-oxadiazole-2-thioethers, have demonstrated promising anticancer activity against human lung cancer cell lines (e.g., A549) and moderate antioxidant properties, highlighting the potential of this chemical class in drug discovery . Researchers value this compound for its potential in designing new therapeutic agents and for its utility in the development of novel materials, such as polymers and dyes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2.2H2O/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9;;/h1-5H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFSZSNAGKIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the 4-chlorophenyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and related heterocycles:

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight CAS Number
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate 1,2,4-Oxadiazole 4-Chlorophenyl (C3), carbaldehyde (C5) Aldehyde, Chlorophenyl C₉H₆ClN₃O₂·2H₂O ~257.6 (anhyd.) 1609403-15-7
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde 1,2-Oxazole 3-Methylphenyl (C3), carbaldehyde (C4), chlorine (C5) Aldehyde, Methyl, Chlorine C₁₁H₈ClNO₂ 229.64 1188022-49-2
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 1,2-Oxazole 2-Chlorophenyl (C3), methyl (C5), carboxamide (C4) Carboxamide, Sulfonamide C₂₀H₁₉ClN₂O₄S 418.89 N/A
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on (Chalcone derivative) Chalcone 4-Chlorophenyl (A-ring), p-tolyl (B-ring) Ketone, Chlorophenyl C₁₆H₁₃ClO 256.73 N/A

Key Observations :

  • Heterocyclic Core: The 1,2,4-oxadiazole ring in the target compound differs from 1,2-oxazole or chalcone backbones in others. Oxadiazoles are known for metabolic stability and hydrogen-bonding capabilities, making them favorable in drug design .
  • Substituent Effects: The 4-chlorophenyl group in the target compound is meta-substituted in other analogs (e.g., 3-methylphenyl in ), altering electronic and steric properties.
  • Hydration State : The dihydrate form may improve aqueous solubility and crystallinity relative to anhydrous forms, a critical factor in formulation development .

Computational and Electronic Properties

DFT studies on chlorophenyl-containing compounds (e.g., 4CPHPP in ) reveal that electron-withdrawing groups (e.g., Cl, aldehyde) lower HOMO-LUMO gaps, enhancing electrophilicity.

Biological Activity

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate, with the CAS number 21614-47-1, is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₉H₇ClN₂O
  • Molecular Weight : 194.62 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring with a chlorophenyl substituent and an aldehyde functional group.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazones and carbonyl compounds. Various methodologies have been explored for synthesizing oxadiazole derivatives, including:

  • Cyclocondensation reactions.
  • Use of phosphorus oxychloride as a dehydrating agent.
  • Modifications involving different substituents to enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study reported that derivatives similar to 3-(4-Chlorophenyl)-1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and lung carcinoma (A549) .
  • The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest .

Antimicrobial Properties

Research indicates that oxadiazoles possess antimicrobial activity against a range of pathogens.

  • Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity .

Anti-inflammatory Effects

Oxadiazoles have been investigated for their anti-inflammatory properties:

  • Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

StudyCompound TestedCell LineResult
Abdelrehim et al. (2020)3-(4-Chlorophenyl)-1,2,4-oxadiazole derivativesHCT-116Induced apoptosis via caspase activation
MDPI (2022)Pyrimidine-1,3,4-oxadiazole hybridsA549Significant cytotoxicity observed
J-Stage (2011)Substituted diphenyl oxadiazolesCNS modelHigh CNS depressant activity

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 3-(4-Chlorophenyl)-1,2,4-oxadiazole derivatives has not been extensively documented. However, preliminary studies suggest favorable absorption and distribution characteristics. Toxicological assessments indicate low neurotoxicity at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction, where a 4-chlorophenyl-substituted precursor undergoes formylation using POCl₃ and DMF. Chlorination steps (e.g., phosphorus pentachloride) may follow to stabilize the oxadiazole core. Optimization involves adjusting reaction temperature (e.g., 0–5°C for intermediate stability) and solvent polarity to enhance yield .
  • Key Parameters : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures).

Q. How is this compound characterized structurally and functionally?

  • Techniques :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1646 cm⁻¹, NH/OH bands in hydrated forms at ~3200–3400 cm⁻¹). ¹H-NMR (DMSO-d₆) resolves aromatic protons (δ 6.80–7.50 ppm) and aldehyde protons (δ ~9.80 ppm) .
  • X-ray Crystallography : Determines crystal packing and dihydrate stability via hydrogen-bonding networks .
    • Validation : Compare spectral data with analogous oxadiazole derivatives (e.g., 5-(4-Chlorophenyl)-1,2-dihydrotriazole-3-thione ).

Q. What factors influence the stability of the dihydrate form, and how can hydration/dehydration be controlled experimentally?

  • Methods :

  • Thermogravimetric Analysis (TGA) : Quantify water loss at 100–150°C to assess hydrate stability.
  • Dynamic Vapor Sorption (DVS) : Study humidity-dependent phase transitions.
    • Mitigation : Store under anhydrous conditions (e.g., desiccators with P₂O₅) or use non-polar solvents during synthesis to minimize hydration .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., cyclization or formylation) be elucidated for this compound?

  • Approaches :

  • Isotopic Labeling : Use ¹³C-labeled DMF in Vilsmeier-Haack reactions to track formyl group incorporation .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC-MS to identify rate-determining steps .
    • Challenges : Differentiate between competing pathways (e.g., oxadiazole vs. isoxazole formation) using DFT calculations .

Q. What computational strategies are effective in predicting the electronic and pharmacological properties of this compound?

  • Tools :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • Molecular Docking : Screen against protein targets (e.g., kinases or enzymes) using PubChem-derived structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ).
    • Validation : Compare computed dipole moments and solubility parameters with experimental data .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Strategies :

  • Substituent Modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or pyrazole cores to evaluate pharmacokinetic improvements .
    • Assays : Test analogs in vitro for antimicrobial or anticancer activity, correlating results with computed LogP and polar surface area .

Notes on Contradictions and Limitations

  • Spectral Data Interpretation : Discrepancies in NMR shifts (e.g., aldehyde proton position) may arise from solvent effects or hydrate dissociation; use deuterated DMSO for consistency .
  • Hydrate Stability : Conflicting reports on dihydrate persistence under ambient conditions necessitate rigorous humidity control during experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate
Reactant of Route 2
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3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate

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